Cas no 920374-60-3 (N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide)

N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide structure
920374-60-3 structure
Product Name:N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide
CAS No:920374-60-3
MF:C14H20N2O3
MW:264.3202
CID:5459909
Update Time:2025-05-26

N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N1-(2-Methoxy-1-methylethyl)-N2-(2-phenylethyl)ethanediamide
    • N1-(1-methoxypropan-2-yl)-N2-phenethyloxalamide
    • VU0504071-1
    • N'-(1-methoxypropan-2-yl)-N-(2-phenylethyl)oxamide
    • N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide
    • Inchi: 1S/C14H20N2O3/c1-11(10-19-2)16-14(18)13(17)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17)(H,16,18)
    • InChI Key: DWJBBTGYHPAPKO-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C([H])([H])C([H])(C([H])([H])[H])N([H])C(C(N([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 288
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.4

N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide Pricemore >>

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Additional information on N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide

Research Brief on N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide (CAS: 920374-60-3): Recent Advances and Applications

N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide (CAS: 920374-60-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical applications. The compound's unique structure, characterized by a diamide backbone with methoxy and phenylethyl substituents, suggests its utility in modulating specific biological pathways.

Recent studies have explored the synthesis and optimization of N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide, with a focus on improving its bioavailability and target specificity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound's structural integrity and purity. Additionally, computational modeling has provided insights into its binding affinity for various biological targets, such as enzymes and receptors implicated in inflammatory and neurodegenerative diseases.

In vitro and in vivo studies have demonstrated the compound's promising pharmacological profile. For instance, research has shown that N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide exhibits significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Furthermore, its neuroprotective properties have been investigated in models of Alzheimer's disease, where it has shown potential in reducing amyloid-beta aggregation and oxidative stress. These findings highlight the compound's versatility and its potential as a lead candidate for drug development.

The safety and toxicity profile of N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide have also been evaluated in preclinical studies. Results indicate a favorable pharmacokinetic profile with minimal adverse effects at therapeutic doses. However, further studies are needed to assess its long-term safety and efficacy in human trials. The compound's stability under various physiological conditions and its potential for formulation into different drug delivery systems are also areas of ongoing research.

In conclusion, N-(1-methoxypropan-2-yl)-N'-(2-phenylethyl)ethanediamide (CAS: 920374-60-3) represents a promising candidate for therapeutic intervention in a range of diseases. Its unique chemical structure and demonstrated biological activities make it a valuable subject of continued investigation. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and advancing it through clinical trials to realize its full therapeutic potential.

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